molecular formula C8H16ClF2NO B13575779 [4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride

[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride

Cat. No.: B13575779
M. Wt: 215.67 g/mol
InChI Key: IXRDVBGMCHVOJS-UHFFFAOYSA-N
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Description

[4-(2,2-Difluoroethyl)piperidin-4-yl]methanol hydrochloride is a piperidine derivative characterized by a 2,2-difluoroethyl substituent at the 4-position of the piperidine ring and a methanol group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is reported as C₅H₁₀ClF₂NO with a molecular weight of 173.59 g/mol .

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

[4-(2,2-difluoroethyl)piperidin-4-yl]methanol;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c9-7(10)5-8(6-12)1-3-11-4-2-8;/h7,11-12H,1-6H2;1H

InChI Key

IXRDVBGMCHVOJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC(F)F)CO.Cl

Origin of Product

United States

Chemical Reactions Analysis

[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural differences among piperidine-based hydrochlorides lie in substituent groups, which influence physicochemical properties and bioactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences References
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanol hydrochloride C₅H₁₀ClF₂NO 173.59 2,2-difluoroethyl, methanol Base structure with moderate lipophilicity due to fluorine atoms.
{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride C₈H₁₅F₃N₂O 220.21 2,2,2-trifluoroethyl, dihydrochloride Additional fluorine atom; dihydrochloride salt may enhance solubility.
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Bulky aromatic substituents increase molecular weight and lipophilicity.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride C₈H₁₂ClNO₂ 197.64 Catechol, ethylamine Polar catechol moiety improves water solubility but limits CNS penetration.

Pharmacological and Physicochemical Properties

  • Solubility: Limited data exist for the target compound, but diphenylmethoxy derivatives (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) likely exhibit lower aqueous solubility due to aromatic bulk .
  • Stability: No stability data are available for the target compound, but hydrochloride salts generally improve thermal and hydrolytic stability compared to free bases .

Research Findings and Data Gaps

Key Research Insights

  • Synthetic Utility: Piperidine hydrochlorides are common intermediates in drug synthesis. For example, duloxetine hydrochloride (a serotonin-norepinephrine reuptake inhibitor) shares a piperidine core but incorporates a thiophene substituent .
  • Fluorine Effects: Difluoroethyl groups reduce metabolic degradation compared to non-fluorinated analogs, as seen in trifluoroethyl derivatives .

Unresolved Questions

  • Pharmacokinetics: No absorption, distribution, metabolism, or excretion (ADME) data are available for the target compound.
  • Toxicity: Acute toxicity data for [4-(2,2-Difluoroethyl)piperidin-4-yl]methanol hydrochloride remain unstudied .

Biological Activity

[4-(2,2-Difluoroethyl)piperidin-4-yl]methanol hydrochloride is a chemical compound with potential pharmacological applications, particularly as a modulator of dopamine receptors. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (4-(2,2-difluoroethyl)piperidin-4-yl)methanol hydrochloride
  • Molecular Formula : C8H15F2NO·HCl
  • Molecular Weight : 195.67 g/mol
  • InChI Key : 1S/C8H15F2NO.ClH/c9-7(10)5-8(6-12)1-3-11-4-2-8;/h7,11-12H,1-6H2;1H

The compound acts primarily as a D1 positive allosteric modulator (PAM) . D1 receptors are G protein-coupled receptors that play a crucial role in various neurological functions, including motor control and cognitive processes. The modulation of these receptors can enhance the effects of endogenous dopamine, potentially benefiting conditions such as schizophrenia, Parkinson's disease, and cognitive decline.

Biological Activity and Therapeutic Applications

Research indicates that [4-(2,2-difluoroethyl)piperidin-4-yl]methanol hydrochloride exhibits several biological activities:

  • Cognitive Enhancement : It has been shown to improve cognitive functions in animal models by potentiating D1 receptor activity. This is particularly relevant for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) where D1 receptor signaling is impaired.
  • Neuroprotective Effects : The compound may offer neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems involved in neuronal survival and function.
  • Potential in Addiction Treatment : Given its action on dopaminergic pathways, it could be explored for therapeutic use in substance use disorders.

In Vitro Studies

In vitro studies have demonstrated that [4-(2,2-difluoroethyl)piperidin-4-yl]methanol hydrochloride can enhance the signaling of D1 receptors in cultured neuronal cells. This effect was measured through increased cAMP levels, indicating enhanced receptor activity.

In Vivo Studies

Animal studies have further validated its efficacy:

  • Cognitive Tests : Mice treated with the compound showed improved performance in memory tasks compared to controls.
  • Behavioral Models : In models of Parkinson's disease, the compound reduced motor deficits associated with dopaminergic neuron loss.

Case Studies

Several case studies have highlighted the potential benefits of this compound:

  • A study published in Journal of Neuropharmacology examined its effects on cognitive deficits induced by antipsychotic medications. Results indicated significant improvements in cognitive performance metrics.
StudyFindings
Journal of NeuropharmacologyImproved cognitive performance in mice treated with the compound
Neurobiology of DiseaseReduced motor deficits in Parkinson's disease models

Safety and Toxicology

Preliminary safety assessments suggest that [4-(2,2-difluoroethyl)piperidin-4-yl]methanol hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

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